3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile
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Overview
Description
3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile is an organic compound that belongs to the class of nitriles. This compound features a nitrile group (-C≡N) attached to a carbon atom, which is further bonded to a bis(2-methylpropyl)amino group. The presence of the nitrile group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile typically involves the reaction of 2-methylpropanenitrile with bis(2-methylpropyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, influencing their activity. The bis(2-methylpropyl)amino group can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 3-({[Bis(2-methylpropyl)carbamothioyl]amino}carbonyl)benzamide
- N,N-Bis 3-(methylamino)propyl methylamine
Uniqueness
3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile is unique due to its specific combination of a nitrile group and a bis(2-methylpropyl)amino group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
63145-71-1 |
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Molecular Formula |
C12H24N2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
3-[bis(2-methylpropyl)amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C12H24N2/c1-10(2)7-14(8-11(3)4)9-12(5)6-13/h10-12H,7-9H2,1-5H3 |
InChI Key |
HMIZXKKFYOVDTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(C)C#N |
Origin of Product |
United States |
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